molecular formula C19H20N6O2 B5549213 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Katalognummer B5549213
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: XRHLDAAIUPSPTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex reactions. For instance, Zablotskaya et al. (2013) described the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized by NMR, IR spectroscopy, and mass-spectrometry. This suggests that similar synthetic routes could be applicable for the target compound, involving multi-step reactions to introduce the isoquinolinyl and oxadiazolyl groups (Zablotskaya et al., 2013).

Wissenschaftliche Forschungsanwendungen

Cyclization Reactions and Derivative Synthesis

Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates and other compounds leads to the synthesis of various derivatives including 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. This demonstrates the compound's application in creating new chemical structures through cyclization reactions (K. Shikhaliev et al., 2008).

Psychotropic and Antimicrobial Activities

A series of derivatives was synthesized and exhibited psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro screening, marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This indicates the potential of the compound in pharmacological research, particularly in psychotropic and antimicrobial applications (A. Zablotskaya et al., 2013).

Heterocyclic Synthesis

The compound is involved in the solvent-free synthesis of various heterocyclic compounds, including oxadiazoles, diazaphospholes, and quinazolines. This highlights its role in facilitating the creation of a wide range of heterocyclic structures, which are essential in pharmaceutical chemistry (M. Martins et al., 2009).

Antitumor Activity

New derivatives of the compound have been designed, synthesized, and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated significant broad-spectrum antitumor activity, underscoring the compound's utility in developing new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Wirkmechanismus

The mechanism of action of these compounds often involves interaction with biological targets. For example, some compounds are designed to inhibit specific enzymes, like ChEs/MAOs, which are potential targets for treating Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with these compounds are usually assessed through in vitro and in vivo toxicity studies. For instance, the compound 3e was evaluated for cytotoxicity in vitro and acute toxicity studies in vivo .

Eigenschaften

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-13(25-10-7-14-5-2-3-6-15(14)12-25)19(26)22-11-16-23-18(24-27-16)17-20-8-4-9-21-17/h2-6,8-9,13H,7,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHLDAAIUPSPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=NC=CC=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.